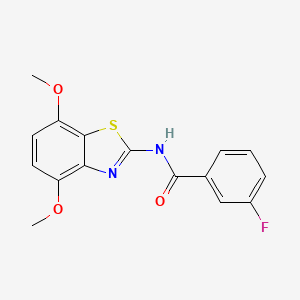

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide

描述

属性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-11-6-7-12(22-2)14-13(11)18-16(23-14)19-15(20)9-4-3-5-10(17)8-9/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKQTXKJTYSARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods: Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

化学反应分析

Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

科学研究应用

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.

Biological Studies: It is used in studies related to enzyme inhibition and neuroprotection.

Industrial Applications: The compound is used in the development of imaging reagents and fluorescence materials.

作用机制

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Functional Comparison

| Compound Name | Substituents/Modifications | Key Functional Groups |

|---|---|---|

| Target Compound | 3-fluoro, 4,7-dimethoxy | Benzamide, benzothiazole |

| N'-(4,7-dimethoxy...benzohydrazide [Ev3] | 3-fluoro, hydrazide linkage | Benzohydrazide, benzothiazole |

| N-(4,7-dimethoxy-3-methyl...ylidene)-4-fluoro [Ev4] | 4-fluoro, 3-methyl, ylidene moiety | Benzamide, ylidene, benzothiazole |

| 1,2,4-Triazole derivatives [7–9] [Ev2] | Sulfonyl, 2,4-difluorophenyl, triazole | Triazole-thione, sulfonyl |

- Hydrazide vs. Amide Linkage : The hydrazide analog () replaces the amide bond with a hydrazide group (–NH–NH–CO–), altering hydrogen-bonding capacity and metabolic pathways .

- Ylidene and Methyl Modifications : The ylidene group in introduces conjugation and planarity, while the 3-methyl group increases steric bulk, possibly affecting binding pocket interactions .

Infrared (IR) Spectroscopy

- Target Compound : Expected C=O stretch at ~1680 cm⁻¹ (amide), with methoxy C–O stretches at ~1250–1270 cm⁻¹.

- Hydrazide Analog () : Displays C=O (~1680 cm⁻¹) and NH stretches (~3150–3319 cm⁻¹), similar to hydrazinecarbothioamides in .

- Triazole Derivatives () : Absence of C=O (1663–1682 cm⁻¹ replaced by C=S at ~1247–1255 cm⁻¹) confirms cyclization to triazole-thiones .

Implications for Bioactivity

- Lipophilicity and Solubility : Methoxy groups in the target compound enhance lipophilicity compared to sulfonyl-containing triazoles (), which may improve membrane permeability but reduce aqueous solubility.

- Tautomerism and Stability : Unlike triazole-thiones (), the target compound lacks tautomeric forms, ensuring structural consistency in biological environments.

- Fluorine Effects : The 3-fluorine in the target compound may optimize dipole interactions in enzyme binding sites compared to 4-fluoro analogs .

生物活性

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 283.31 g/mol

- CAS Number : 897486-38-3

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. The following table summarizes key findings regarding the antitumor effects of related compounds:

| Compound Name | Cell Line Tested | IC (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 | 2D Viability Assay |

| Compound B | HCC827 | 5.13 ± 0.97 | 2D Viability Assay |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D Viability Assay |

| Compound D | MRC-5 (Fibroblast) | 3.11 ± 0.26 | Cytotoxicity Assay |

Mechanism of Action : The compounds primarily act by intercalating with DNA, leading to the inhibition of DNA synthesis and cell proliferation. They predominantly bind within the minor groove of AT-rich DNA regions, which is crucial for their antitumor efficacy .

Antimicrobial Activity

In addition to antitumor properties, certain derivatives have shown promising antimicrobial activity against various bacterial strains. The effectiveness of these compounds was evaluated using standard antimicrobial susceptibility testing methods.

Key Findings on Antimicrobial Activity

- Compound E demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) were determined for several strains, showing effective inhibition at concentrations as low as 5 µg/mL.

Case Studies

- Case Study on Lung Cancer Cell Lines : A study involving three human lung cancer cell lines (A549, HCC827, NCI-H358) indicated that the compound exhibited varying degrees of cytotoxicity across different cell lines, with the most potent effects observed in the NCI-H358 line .

- Comparative Study with Standard Drugs : In comparative assays against standard chemotherapeutic agents like doxorubicin and staurosporine, the compound showed a favorable profile with lower toxicity to normal cells (MRC-5 fibroblasts), suggesting its potential as a safer alternative in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。